molecular formula C15H14F3NO3 B8044315 ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

Cat. No.: B8044315
M. Wt: 313.27 g/mol
InChI Key: YODDWEGNOAHSLZ-YFHOEESVSA-N
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Description

Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact synthetic route may vary depending on the desired purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and precise control of temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathway. These products are often characterized by their unique chemical structures and properties, which are valuable for further applications.

Scientific Research Applications

Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical and physiological effects, which are the basis for its applications in different fields. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has distinct chemical structures and properties, which make them suitable for different applications. The comparison helps in understanding the specific advantages and limitations of compound “this compound” in various contexts.

Properties

IUPAC Name

ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-2-22-15(21)10(7-19-8-3-4-8)14(20)9-5-12(17)13(18)6-11(9)16/h5-8,19H,2-4H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDWEGNOAHSLZ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1CC1)C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1CC1)/C(=O)C2=CC(=C(C=C2F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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